1-Benzhydryl-4-(4-bromophenyl)piperidin-4-ol
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Overview
Description
1-benzhydryl-4-(4-bromophenyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzhydryl group and a bromophenyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzhydryl-4-(4-bromophenyl)piperidin-4-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzhydryl Group: The benzhydryl group is introduced via a nucleophilic substitution reaction using benzhydryl chloride.
Bromination: The bromophenyl group is introduced through a bromination reaction using bromine or a brominating agent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
1-benzhydryl-4-(4-bromophenyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-benzhydryl-4-(4-bromophenyl)piperidin-4-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticonvulsant agent.
Pharmacology: The compound is investigated for its interactions with various receptors and its potential therapeutic effects.
Biological Studies: It is used in research to understand its effects on biological systems and its mechanism of action.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 1-benzhydryl-4-(4-bromophenyl)piperidin-4-ol involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may modulate the activity of these receptors, leading to various pharmacological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1-benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine sulphonamide: This compound has similar structural features and is studied for its anticonvulsant properties.
1-(4-bromophenyl)piperidin-4-ol: A related compound with a similar piperidine core structure.
Uniqueness
1-benzhydryl-4-(4-bromophenyl)piperidin-4-ol is unique due to its specific combination of benzhydryl and bromophenyl groups, which confer distinct chemical and pharmacological properties.
Properties
CAS No. |
256938-53-1 |
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Molecular Formula |
C24H24BrNO |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
1-benzhydryl-4-(4-bromophenyl)piperidin-4-ol |
InChI |
InChI=1S/C24H24BrNO/c25-22-13-11-21(12-14-22)24(27)15-17-26(18-16-24)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,23,27H,15-18H2 |
InChI Key |
FIHWNAAGEWTLGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Br)O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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